molecular formula C10H16N2O3 B1377847 Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1273562-74-5

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B1377847
CAS RN: 1273562-74-5
M. Wt: 212.25 g/mol
InChI Key: FMTWZULNMBYWPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 . It is also known by its Chinese name, 2-氧代-3,6-二氮杂双环[3.1.1]庚烷-6-羧酸叔丁酯 .

Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be used as a starting point for the synthesis of novel compounds. It provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Drug Discovery

This compound can be used in drug discovery. The structural diversity it offers can help identify lead matter for drug discovery .

Expanding Drug-like Chemical Space

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be used to expand drug-like chemical space. It can serve as a structural surrogate for the piperazine ring .

Pharmacophores Development

This compound can be used in the development of novel pharmacophores. The need to identify novel, readily accessible synthetic templates as novel pharmacophores can be fulfilled by this compound .

Derivation on Azetidine and Cyclobutane Rings

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .

Accessing Chemical Space Complementary to Piperidine Ring Systems

This compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

properties

IUPAC Name

tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-7(12)8(13)11-5-6/h6-7H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTWZULNMBYWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 3
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

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